
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C7H13BO2SSi and a molecular weight of 200.14 g/mol. It is a derivative of boronic acid, which is a class of compounds that are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, often involves borylation approaches . Protodeboronation, a process that removes the boron moiety from boronic esters, is a key step in the synthesis of these compounds . This process can be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a trimethylsilyl group and a boronic acid group.Chemical Reactions Analysis
Boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, a type of reaction that forms carbon-carbon bonds . The boron moiety in these compounds can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Drug Discovery and Development
Boronic acids are pivotal in the realm of medicinal chemistry, where their incorporation into drug molecules has been linked to enhanced potency and improved pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, underscoring their significance in therapeutic interventions. These compounds offer a promising avenue for future drug discovery efforts, especially in addressing diseases with unmet medical needs (Plescia & Moitessier, 2020).
Material Science and Environmental Applications
Boronic acids play a crucial role in materials science, particularly in the development of innovative materials for environmental applications. For instance, the removal of boron from seawater during desalination processes involves the use of reverse osmosis membranes, highlighting the environmental significance of boron chemistry. This research indicates potential for optimizing boron removal techniques, which is essential for providing safe drinking water (Tu, Nghiem, & Chivas, 2010).
Biosensors and Diagnostic Tools
The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplifies the application of boronic acids in creating sensitive and selective sensors for biological molecules. These sensors, capable of detecting sugars, glycated hemoglobin, and fluoride ions, demonstrate the utility of boronic acids in non-enzymatic glucose sensing and other diagnostic applications (Wang et al., 2014).
Antifungal and Antimicrobial Research
Boronic acid compounds, due to their unique biochemical interactions, have shown potential as antifungal and antimicrobial agents. Research into the mechanism of action of these compounds has opened new avenues for the development of treatments for fungal infections and for understanding their role in microbial resistance (Arvanitis, Rook, & Macreadie, 2020).
Nuclear Reactor Safety
In the context of nuclear reactors, boron plays a critical role in reactivity control. The uniform distribution of boron concentration is vital for the safe operation of reactors, and research into boron dilution accidents emphasizes the importance of understanding boron chemistry in ensuring nuclear safety (Yu et al., 2020).
Mécanisme D'action
Target of Action
The primary target of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, such as our compound of interest, acts as a nucleophile. It transfers the organic group from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid, like other boronic acids and their esters, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of some boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-trimethylsilylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYVHCUBBYEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570445 |
Source


|
| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid | |
CAS RN |
138983-68-3 |
Source


|
| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

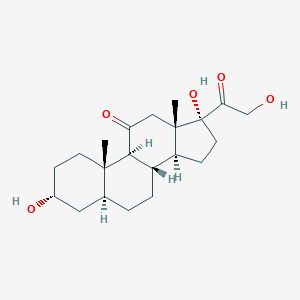
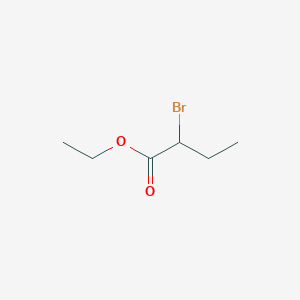
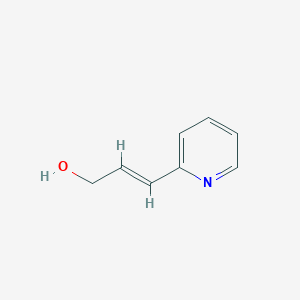
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

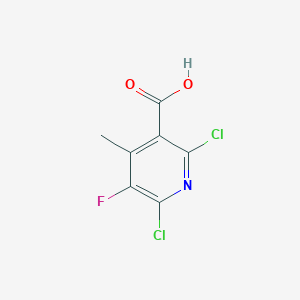
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
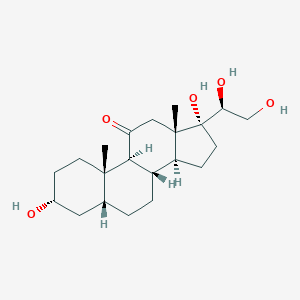


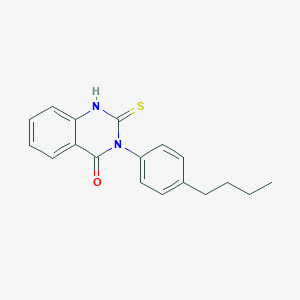

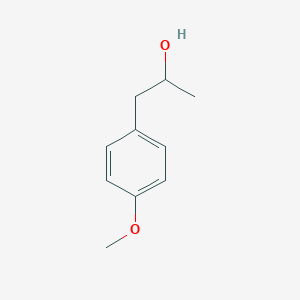
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)